Scopolamine-d3 Hydrobromide is a deuterated form of scopolamine, a tropane alkaloid with significant pharmacological properties. Scopolamine, also known as hyoscine, is primarily recognized for its anticholinergic effects, which inhibit the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system. This compound is utilized in various medical applications, particularly in managing motion sickness and postoperative nausea and vomiting.
Scopolamine is naturally derived from plants belonging to the Solanaceae family, including Datura stramonium, Hyoscyamus niger, and Atropa belladonna. The deuterated version, Scopolamine-d3 Hydrobromide, is synthesized to enhance its analytical properties, particularly in mass spectrometry and pharmacokinetic studies. The introduction of deuterium allows for improved tracking of the compound in biological systems due to the distinctive mass difference from non-deuterated compounds.
Scopolamine-d3 Hydrobromide falls under the category of anticholinergic agents and is classified as a belladonna alkaloid. It is used in both clinical settings and research applications due to its pharmacological properties.
The synthesis of Scopolamine-d3 Hydrobromide involves several steps that typically include the following:
The specific synthetic pathway may vary, but it generally requires careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are often employed to analyze the purity and composition of the synthesized product.
The molecular formula for Scopolamine-d3 Hydrobromide is . The structure includes a tropane ring system with various functional groups that confer its biological activity.
Scopolamine-d3 can participate in various chemical reactions typical for alkaloids, including:
These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to elucidate reaction mechanisms and product identities.
Scopolamine exerts its effects primarily by blocking muscarinic acetylcholine receptors in the central nervous system and peripheral tissues. This action leads to reduced secretions, decreased gastrointestinal motility, and modulation of vestibular inputs related to motion sickness.
Scopolamine-d3 Hydrobromide is utilized primarily in research settings for:
Scopolamine-d3 HBr has the molecular formula C₁₇H₁₈D₃NO₄·HBr (anhydrous) or C₁₇H₁₈D₃NO₄·HBr·xH₂O (hydrated forms), with a molecular weight of 387.28 g/mol (anhydrous) or 441.33 g/mol (trihydrate) [3] [4] [6]. The deuterium substitution occurs specifically at the N-methyl group (–^13CD₃), confirmed via ²H-NMR and high-resolution mass spectrometry. This site-specific labeling ensures minimal alteration to the molecule’s physicochemical properties while introducing a detectable mass shift of +3 Da.
The compound typically presents as a white to off-white crystalline solid, hygroscopic in nature, requiring storage at 4°C in sealed containers to prevent isotopic exchange or degradation [3] [5]. Key spectral identifiers include:
Table 1: Molecular Properties of Scopolamine-d3 HBr
Property | Specification | Source |
---|---|---|
Molecular Formula (anhydrous) | C₁₇H₁₈D₃NO₄·HBr | [6] |
Molecular Weight | 387.28 g/mol | [3] |
Deuterium Enrichment | ≥99 atom % D | [6] |
Chemical Purity | ≥98% (HPLC) | [3] [6] |
Specific Rotation | [α]²⁵D = -24° to -28° (c=5 in H₂O) | [7] |
The genesis of Scopolamine-d3 HBr parallels advancements in regulatory bioanalysis. Prior to 2010, scopolamine assays relied on structural analogues (e.g., atropine) as internal standards, causing inaccuracies due to differential ionization and extraction efficiency. The synthesis of scopolamine-d3 (CAS# 1279037-70-5) circa 2011 enabled compliance with the FDA’s 2018 Bioanalytical Method Validation Guidance, which mandates stable isotope internal standards for definitive quantitative assays [2] [6].
Regulatory applications include:
Table 2: Analytical Applications of Scopolamine-d3 HBr
Application Context | Analytical Technique | Regulatory Purpose |
---|---|---|
Pharmacokinetic Studies | LC-MS/MS (MRM mode) | Bioequivalence documentation for generics |
Impurity Profiling | HPLC-UV/HRMS | ICH Q3A/B compliance |
Stability Indicating Methods | Forced degradation-HPLC | Shelf-life determination |
Extraction Efficiency Control | SPE-LC-MS | Validation of bioanalytical recovery |
The compound’s status as a Schedule III controlled substance in many jurisdictions necessitates specialized handling protocols and distribution documentation, reflecting its dual role as a high-value reference material and regulated pharmacophore [5] [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: